N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide
Description
N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide is a synthetic amide derivative characterized by a benzodioxole moiety, a 3-hydroxypropyl linker, and a 4-ethoxyphenylacetamide group. The 4-ethoxyphenyl group adds moderate hydrophobicity, which may influence membrane permeability.
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-2-24-16-6-3-14(4-7-16)11-20(23)21-10-9-17(22)15-5-8-18-19(12-15)26-13-25-18/h3-8,12,17,22H,2,9-11,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEINQRQHRBEEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCC(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide typically involves multiple steps. One common approach is to start with the benzo[d][1,3]dioxole derivative and perform a series of reactions to introduce the hydroxypropyl and ethoxyphenyl groups. Key steps may include:
Aryl Ether Formation: Using a palladium-catalyzed arylation reaction to introduce the benzo[d][1,3]dioxole moiety.
Hydroxypropylation: Introducing the hydroxypropyl group through a Michael addition reaction.
Amidation: Forming the final acetamide structure through an amidation reaction with the ethoxyphenyl acetic acid derivative
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the synthesis of novel polymers and materials with specific electronic properties.
Biological Studies: Investigated for its potential biological activity, including anti-inflammatory and antioxidant properties
Mechanism of Action
The mechanism of action of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in biological pathways. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or modulating receptor functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzo[d][1,3]dioxol-5-yl Moieties
N-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-2-(1H-indol-3-yl)acetamide (Compound 33a)
- Key Features : Retains the benzodioxole core but replaces the 3-hydroxypropyl linker with a shorter ethyl chain and substitutes the 4-ethoxyphenyl group with an indole moiety.
- Synthesis : Synthesized via EDC/HOBt-mediated amide coupling between 2-(1H-indol-3-yl)acetic acid and 2-(benzo[d][1,3]dioxol-5-yl)ethanamine .
- Implications : The indole group may enhance interactions with serotonin receptors, whereas the shorter linker reduces conformational flexibility compared to the target compound.
N-(4-(3-(Benzo[d][1,3]dioxol-5-yl)-1-hydroxypropyl)phenyl)acetamide (Compound 20f) Key Features: Shares the benzodioxole and hydroxypropyl groups but lacks the 4-ethoxyphenyl substitution. Instead, it features a phenylacetamide group. Synthesis: Derived from alkylation and coupling reactions involving allyl bromide and acetamide precursors .
Analogues with 4-Ethoxyphenylacetamide Substituents
2-(4-Ethoxyphenyl)-N-(5-nitro-1-trityl-1H-indazol-3-yl)acetamide
- Key Features : Incorporates the 4-ethoxyphenylacetamide group but replaces the benzodioxole moiety with a nitroindazole-trityl system.
- Synthesis : Prepared via Pd/C-catalyzed hydrogenation and trityl protection strategies .
- Biological Activity : Demonstrated anti-proliferative activity in cancer cell lines, suggesting the 4-ethoxyphenyl group may contribute to cytotoxic effects .
N-(4-Aminobutyl)-2-((9-(benzo[d][1,3]dioxol-5-yl)-6,7-dimethoxy-1-oxo-1,3-dihydronaphtho[2,3-c]furan-4-yl)oxy)acetamide (Compound 2.9) Key Features: Combines benzodioxole with a naphthofuran scaffold and a 4-aminobutyl linker. Synthesis: Involves trifluoroacetic acid deprotection and amide bond formation .
Physicochemical and Pharmacokinetic Comparisons
| Compound | logP (Predicted) | Hydrogen Bond Donors | Key Structural Differences | Potential Bioactivity |
|---|---|---|---|---|
| Target Compound | ~3.2 | 2 (amide NH, OH) | 3-hydroxypropyl, 4-ethoxyphenyl | Enzyme inhibition, CNS activity |
| N-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-... | ~2.8 | 1 (amide NH) | Ethyl linker, indole substituent | Serotonin receptor modulation |
| 2-(4-Ethoxyphenyl)-N-(5-nitro-...) | ~4.1 | 1 (amide NH) | Nitroindazole-trityl core | Anti-proliferative |
| N-(4-(3-(Benzo-dioxol-5-yl)...)phenyl)acetamide | ~2.5 | 2 (amide NH, OH) | Phenyl instead of 4-ethoxyphenyl | Antioxidant, mild cytotoxicity |
- Lipophilicity : The target compound’s logP (~3.2) balances benzodioxole hydrophobicity and hydroxypropyl/ethoxy polarity, favoring blood-brain barrier penetration more than analogues with nitro groups (logP ~4.1) .
- Solubility : The 3-hydroxypropyl linker enhances aqueous solubility compared to ethyl or methyl linkers in analogues .
Biological Activity
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide is a complex organic compound notable for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and an ethoxyphenyl acetamide structure. Its molecular formula is , with a molecular weight of approximately 343.4 g/mol.
Structural Formula
The biological activity of this compound involves multiple pathways:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, particularly at the S phase.
- Apoptosis Induction : It promotes apoptosis through various signaling pathways, leading to programmed cell death in malignant cells.
- Microtubule Disruption : The compound interferes with microtubule assembly, crucial for cell division, thereby exerting anticancer effects.
Pharmacological Effects
Research indicates that this compound exhibits:
Case Studies and Research Findings
- Anticancer Efficacy : A study evaluated the compound's effects on MCF-7 and MDA-MB 231 breast cancer cell lines. Results indicated an IC50 value of approximately 50 µM, suggesting potent anticancer activity.
- Inhibition of Enzymatic Activity : Molecular docking studies revealed that the compound binds effectively to key enzymes involved in cancer progression, potentially inhibiting their activity.
- Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile with low cytotoxicity towards normal cells compared to cancer cells.
Data Table
Q & A
Q. Optimization Strategy :
- Use a stepwise approach with intermediate isolation.
- Adjust stoichiometric ratios (e.g., 1:1.2 for amine:acyl chloride) to drive reactions to completion.
- Recrystallize final products from ethanol-DMF mixtures to enhance purity .
What analytical techniques are critical for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the benzo[d][1,3]dioxole and ethoxyphenyl groups .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion) and detects isotopic patterns for halogenated impurities .
- HPLC : Quantify purity (>95%) using reverse-phase C18 columns with acetonitrile-water gradients .
Q. Data Interpretation Example :
- A singlet in ¹H NMR (δ 6.8–7.2 ppm) indicates aromatic protons, while a triplet (δ 4.1–4.3 ppm) confirms the ethoxy group .
Advanced Research Questions
How can researchers resolve contradictory data on this compound’s biological activity across cell lines?
Contradictions often arise from:
- Cell-specific uptake : Variations in membrane transporters (e.g., ABC transporters) affect intracellular concentrations .
- Assay conditions : Differences in serum content or incubation time alter metabolic stability .
Q. Methodological Solutions :
- Standardize assays using identical cell lines (e.g., HepG2 for liver metabolism studies) and serum-free conditions.
- Perform dose-response curves across multiple replicates to identify IC50 consistency .
- Use metabolic inhibitors (e.g., cyclosporin A for P-gp inhibition) to assess transporter-mediated discrepancies .
What in vivo models are suitable for pharmacokinetic studies, and which parameters should be prioritized?
Q. Model Selection :
- Rodent models : Sprague-Dawley rats for bioavailability studies due to well-characterized CYP450 enzymes .
- Zebrafish : For preliminary toxicity screening (LC50 and teratogenicity) .
Q. Key Parameters :
- Bioavailability : Measure plasma concentration-time profiles after oral and intravenous administration.
- Metabolic stability : Identify primary metabolites via liver microsomal assays .
- Blood-brain barrier (BBB) penetration : Use LC-MS/MS to quantify brain-to-plasma ratios .
How can structure-activity relationship (SAR) studies guide the optimization of this compound?
Q. SAR Design :
- Core modifications : Replace the ethoxyphenyl group with fluorophenyl to enhance metabolic stability .
- Substituent effects : Introduce electron-withdrawing groups (e.g., -Cl) to the benzo[d][1,3]dioxole ring to modulate receptor binding .
Q. Experimental Workflow :
Synthesize analogs with systematic substitutions.
Test against target enzymes (e.g., COX-2 or HDACs) using fluorescence-based assays.
Correlate activity changes with computational docking scores (e.g., AutoDock Vina) .
Q. Example SAR Table :
| Analog | Substituent (R) | IC50 (µM) | LogP |
|---|---|---|---|
| 1 | -OCH₂CH₃ | 12.3 | 3.2 |
| 2 | -F | 8.7 | 2.9 |
| 3 | -Cl | 6.4 | 3.5 |
What strategies mitigate toxicity while maintaining efficacy in preclinical studies?
- Prodrug design : Mask the hydroxypropyl group with ester linkages to reduce hepatotoxicity .
- Co-administration : Pair with antioxidants (e.g., N-acetylcysteine) to counteract oxidative stress in renal tissues .
- Dosing regimens : Optimize intermittent dosing (e.g., 48-hour intervals) to allow cellular recovery .
Q. Validation :
- Conduct histopathological analysis of liver and kidney sections post-treatment.
- Monitor serum biomarkers (e.g., ALT, creatinine) for early toxicity detection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
